Scaffold Differentiation: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine in PI3Kα/mTOR Inhibition
A direct head-to-head comparison between 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine analogs revealed that the pyrido[3,2-d]pyrimidine series consistently demonstrated a selectivity preference for PI3Kα over mTOR, unlike many reported dual PI3Kα/mTOR inhibitors [1]. This scaffold-dependent selectivity is critical for researchers aiming to minimize mTOR-related off-target effects while maintaining potent PI3Kα inhibition.
| Evidence Dimension | Kinase Selectivity (PI3Kα vs. mTOR) |
|---|---|
| Target Compound Data | Pyrido[3,2-d]pyrimidine analogs: Selective for PI3Kα (IC50 values single-digit nM for PI3Kα; higher IC50 for mTOR) |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine analogs: Different selectivity fingerprint (also active but with distinct PI3Kα/mTOR ratio) |
| Quantified Difference | Scaffold imparts a selectivity preference for PI3Kα over mTOR |
| Conditions | In vitro kinase inhibition assays; ATP-competitive binding mode |
Why This Matters
Procurement of the pyrido[3,2-d]pyrimidin-4-amine scaffold enables rational design of PI3Kα-selective inhibitors, avoiding the pan-PI3K/mTOR inhibition profile that can lead to increased toxicity.
- [1] Al-Ashmawy, A. A. K., et al. (2017). Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3117–3122. doi:10.1016/j.bmcl.2017.05.044 View Source
